Ranbezolid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

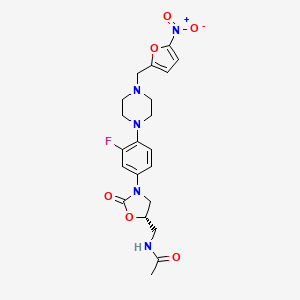

Structure

3D Structure

特性

分子式 |

C21H24FN5O6 |

|---|---|

分子量 |

461.4 g/mol |

IUPAC名 |

N-[[(5S)-3-[3-fluoro-4-[4-[(5-nitrofuran-2-yl)methyl]piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |

InChI |

InChI=1S/C21H24FN5O6/c1-14(28)23-11-17-13-26(21(29)33-17)15-2-4-19(18(22)10-15)25-8-6-24(7-9-25)12-16-3-5-20(32-16)27(30)31/h2-5,10,17H,6-9,11-13H2,1H3,(H,23,28)/t17-/m0/s1 |

InChIキー |

PWHNTOQANLCTHN-KRWDZBQOSA-N |

異性体SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=C(O4)[N+](=O)[O-])F |

正規SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=C(O4)[N+](=O)[O-])F |

同義語 |

anbezolid RBX 7644 RBX-7644 RBX7644 |

製品の起源 |

United States |

Foundational & Exploratory

Ranbezolid mechanism of action against bacterial protein synthesis

An In-depth Technical Guide on the Core Mechanism of Action of Ranbezolid Against Bacterial Protein Synthesis

Executive Summary

This compound is a member of the oxazolidinone class of antibiotics, synthetic antimicrobial agents effective against a wide spectrum of gram-positive bacteria, including multidrug-resistant strains.[1][2] Like other oxazolidinones, its primary mechanism of action is the inhibition of bacterial protein synthesis at a very early stage, a mode of action distinct from most other ribosome-targeting antibiotics.[1][3] This guide provides a detailed technical overview of this compound's interaction with the bacterial ribosome, the specific step of protein synthesis it inhibits, and the experimental methodologies used to elucidate this mechanism. This compound demonstrates potent and selective inhibition of bacterial ribosomes, with molecular modeling studies suggesting a higher binding affinity than its predecessor, linezolid, potentially explaining its enhanced antibacterial activity.[1][4]

Core Mechanism of Action: Inhibition of the Initiation Complex

The central mechanism of this compound's antibacterial activity is the disruption of the initiation phase of protein synthesis.[1][5] This process is fundamental for translating messenger RNA (mRNA) into protein and involves the assembly of the ribosomal subunits, mRNA, and the initiator tRNA.

Binding to the 50S Ribosomal Subunit

This compound selectively targets the large 50S ribosomal subunit in bacteria.[1][6][7] Its binding site is located at the peptidyl transferase center (PTC), a critical region within the 23S rRNA responsible for catalyzing peptide bond formation.[1][2][8] By occupying this site, this compound sterically hinders the proper positioning of transfer RNAs (tRNAs).[9][10]

Preventing Formation of the 70S Initiation Complex

Bacterial protein synthesis initiation begins with the formation of a pre-initiation complex, involving the small 30S subunit, mRNA, initiation factors (IFs), and a specialized initiator tRNA carrying N-formylmethionine (fMet-tRNA).[11][12][13] The 50S subunit then joins this complex to form the functional 70S initiation complex, with the fMet-tRNA positioned at the ribosomal P (peptidyl) site.[11][14]

This compound's action is to prevent the formation of this crucial N-formylmethionyl-tRNA-ribosome-mRNA ternary complex.[1][5] By binding to the P site on the 50S subunit, it interferes with the binding of the initiator fMet-tRNA, thereby stalling protein synthesis before the first peptide bond can even be formed.[1][6] This early-stage inhibition is a hallmark of the oxazolidinone class and contributes to the lack of cross-resistance with other antibiotic classes that typically inhibit the elongation phase of protein synthesis.[3]

Molecular Interactions and Potency

Molecular modeling studies have provided insight into the specific interactions between this compound and the bacterial ribosome, explaining its potent activity.

-

Core Binding: Like other oxazolidinones, this compound fits into the active site of the ribosome in a manner similar to linezolid.[1][4]

-

Enhanced Interaction: The distinguishing feature of this compound is its nitrofuran ring. This moiety extends toward nucleotides C2507, G2583, and U2584 of the 23S rRNA.[1][4][15]

-

Hydrogen Bonding: The nitro group on this ring is predicted to form a hydrogen bond with the base of G2583.[1][4] These additional van der Waals and hydrogen bonding interactions are believed to result in a tighter binding to the ribosome, offering a plausible explanation for this compound's superior antibacterial activity and potency compared to linezolid.[1]

Quantitative Data Summary

Experimental data highlights this compound's potency and selectivity for bacterial ribosomes over their mammalian counterparts.

Table 1: In Vitro Inhibition of Protein Synthesis

| Compound | Assay System | Measured Value | Result | Citation |

|---|---|---|---|---|

| This compound | Bacterial Cell-Free Transcription/Translation | IC₅₀ | 17 µM | [1] |

| Linezolid | Bacterial Cell-Free Transcription/Translation | IC₅₀ | 100 µM | [1] |

| This compound | Mammalian Cell-Free Translation | IC₅₀ | >1000 µM | [1] |

| Linezolid | Mammalian Cell-Free Translation | IC₅₀ | >1000 µM |[1] |

Table 2: Molecular Modeling and Binding Affinity

| Compound | Parameter | Result | Citation |

|---|---|---|---|

| This compound | Theoretical Binding Affinity (Total Score) | 6.9 | [1][4] |

| Linezolid | Theoretical Binding Affinity (Total Score) | 5.2 |[1][4] |

Key Experimental Protocols

The mechanism of this compound was elucidated through several key experimental procedures.

Macromolecular Synthesis Inhibition Assay

This assay determines the specific cellular process targeted by an antibiotic by measuring the incorporation of radiolabeled precursors into major macromolecules (protein, DNA, RNA, cell wall, and lipids).

Methodology:

-

Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Staphylococcus epidermidis) to the mid-logarithmic phase.

-

Drug Exposure: Add this compound or a control antibiotic at a specified concentration (e.g., 1 µg/ml).

-

Radiolabeling: Simultaneously, add specific radiolabeled precursors to aliquots of the culture. For protein synthesis, [¹⁴C]isoleucine is used. Other precursors include [³H]thymidine (DNA), [³H]uridine (RNA), [³H]N-acetylglucosamine (cell wall), and [¹⁴C]acetate (lipids).

-

Incubation and Sampling: Incubate the cultures and take samples at various time points (e.g., 0, 15, 30, 60 minutes).

-

Precipitation: Stop the incorporation by adding cold trichloroacetic acid (TCA), which precipitates the large macromolecules.

-

Quantification: Collect the precipitate on filters, wash, and measure the incorporated radioactivity using a liquid scintillation counter.

-

Analysis: Plot the incorporated radioactivity over time for each macromolecule in the presence and absence of the drug to identify the inhibited pathway. This compound shows a potent and primary inhibition of [¹⁴C]isoleucine incorporation, confirming it as a protein synthesis inhibitor.[1]

In Vitro Cell-Free Transcription and Translation Assay

This assay is used to confirm direct inhibition of the ribosomal machinery and to determine the drug's selectivity for bacterial versus mammalian ribosomes. It uses a cell extract (S30) containing all the necessary components for transcription and translation.

Methodology:

-

Prepare S30 Extract: Prepare a crude cell-free extract from a bacterial source (e.g., E. coli) and, for selectivity testing, from a mammalian source (e.g., rabbit reticulocyte lysate).

-

Reaction Mixture: Set up a reaction mixture containing the S30 extract, a DNA template encoding a reporter gene (e.g., luciferase), amino acids, and an energy source (ATP, GTP).

-

Drug Addition: Add varying concentrations of this compound or linezolid to the reaction mixtures.

-

Incubation: Incubate the mixtures under conditions that allow for coupled transcription and translation to occur.

-

Measure Reporter Activity: Quantify the amount of synthesized reporter protein. For luciferase, this is done by adding luciferin and measuring the resulting luminescence with a luminometer.

-

Calculate IC₅₀: Plot the reporter activity against the drug concentration to determine the 50% inhibitory concentration (IC₅₀). This assay demonstrated that this compound is a significantly more potent inhibitor of the bacterial system than linezolid and shows high selectivity, with minimal effect on the mammalian system.[1]

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis with a well-defined mechanism of action. It targets the 50S ribosomal subunit and prevents the formation of the 70S initiation complex, a crucial first step in protein synthesis.[1] Its unique nitrofuran moiety appears to enhance its binding affinity to the ribosome, resulting in greater potency compared to other oxazolidinones like linezolid.[1][4] The high selectivity of this compound for bacterial over mammalian ribosomes, as demonstrated in cell-free assays, underscores its potential as a targeted antibacterial agent.[1] This detailed understanding of its core mechanism is vital for researchers and drug development professionals working to combat antimicrobial resistance.

References

- 1. Mode of Action of this compound against Staphylococci and Structural Modeling Studies of Its Interaction with Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]

- 3. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. upload.orthobullets.com [upload.orthobullets.com]

- 6. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Protein Synthesis (Translation) | Microbiology [courses.lumenlearning.com]

- 12. byjus.com [byjus.com]

- 13. 11.4 Protein Synthesis (Translation) - Microbiology | OpenStax [openstax.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Ranbezolid: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties

For Immediate Release

This technical guide provides an in-depth analysis of the chemical structure and physicochemical properties of Ranbezolid (RBx7644), an investigational oxazolidinone antibacterial agent. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.

Chemical Identity and Structure

This compound is a synthetic oxazolidinone antibiotic.[1] Its chemical identity is defined by its specific IUPAC name, CAS registry number, and molecular formula. The structural identifiers, including SMILES and InChI strings, provide a complete and unambiguous representation of its molecular architecture.

A 2D representation of the this compound chemical structure is presented below:

(Image of this compound's 2D chemical structure would be placed here in a full whitepaper)

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | N-{[(5S)-3-(3-Fluoro-4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | [1][2] |

| CAS Number | 392659-38-0 (Free Base) | [1] |

| Chemical Formula | C21H24FN5O6 | [1][2] |

| Molar Mass | 461.450 g·mol−1 | [1] |

| SMILES | CC(=O)NC[C@H]1CN(C(=O)O1)c2ccc(N3CCN(Cc4oc(cc4)--INVALID-LINK--[O-])CC3)c(F)c2 | [1] |

| InChI | InChI=1S/C21H24FN5O6/c1-14(28)23-11-17-13-26(21(29)33-17)15-2-4-19(18(22)10-15)25-8-6-24(7-9-25)12-16-3-5-20(32-16)27(30)31/h2-5,10,17H,6-9,11-13H2,1H3,(H,23,28)/t17-/m0/s1 | [1] |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient are critical to its formulation, delivery, and pharmacokinetic profile. While comprehensive experimental data for this compound is limited due to its investigational status, available data and calculated parameters are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical Form | Light yellow crystalline solid (Hydrochloride salt) | [3] |

| Melting Point | 136 °C (Free Base) | [3] |

| 207–209 °C (Hydrochloride salt) | [3] | |

| Calculated logP (XLogP) | 1.52 | [4] |

| Aqueous Solubility | Data not available (Generally low for oxazolidinones) | [5][6] |

| pKa | Data not available | |

| Hydrogen Bond Acceptors | 7 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Rotatable Bonds | 8 | [4] |

| Topological Polar Surface Area | 121.4 Ų | [4] |

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis, a mechanism characteristic of the oxazolidinone class.[7] It specifically targets the 50S ribosomal subunit. The process involves this compound binding to the 23S rRNA component of the 50S subunit, at the peptidyl transferase center (P-site). This action interferes with the formation of the functional 70S initiation complex, which is a critical step in the initiation of protein synthesis. By preventing the binding of the initiator fMet-tRNA to the P-site, this compound effectively halts the translation process, leading to the cessation of bacterial growth.[7][8] In some bacterial species, such as S. epidermidis, this compound has also demonstrated secondary inhibitory effects on cell wall and lipid synthesis.[7]

Key Experimental Protocols

The characterization of this compound's activity and properties relies on standardized experimental protocols. The methodologies for key assays are detailed below.

Macromolecular Synthesis Inhibition Assay

This assay determines the specific cellular processes targeted by an antibacterial agent.

Methodology:

-

Bacterial cultures (e.g., Staphylococcus aureus, Staphylococcus epidermidis) are grown to the mid-logarithmic phase.

-

The culture is divided into aliquots, and specific radiolabeled precursors are added to each to monitor the synthesis of different macromolecules:

-

DNA Synthesis: [³H]thymidine

-

RNA Synthesis: [³H]uridine

-

Protein Synthesis: [¹⁴C]isoleucine

-

Cell Wall Synthesis: [³H]N-acetylglucosamine

-

Lipid Synthesis: [¹⁴C]acetate

-

-

This compound (at its Minimum Inhibitory Concentration, MIC) is added to the experimental samples. A control group without the antibiotic is also maintained.

-

Samples are incubated, and at various time points (e.g., 0, 30, 60 minutes), aliquots are taken.

-

Macromolecules are precipitated using ice-cold trichloroacetic acid (TCA).

-

The precipitate is collected on glass fiber filters and washed.

-

The radioactivity incorporated into the macromolecules is quantified using a scintillation counter.

-

The percentage of inhibition is calculated by comparing the radioactivity in the treated samples to the untreated controls.[7]

In Vitro Cell-Free Transcription and Translation Assay

This assay confirms the inhibition of protein synthesis at the ribosomal level, independent of cellular uptake or metabolism.

Methodology:

-

A cell-free extract (S30 extract) containing ribosomes and other necessary translational machinery is prepared from a bacterial source (e.g., S. aureus).

-

A reaction mixture is prepared containing the S30 extract, a DNA template (e.g., a plasmid encoding a reporter gene like luciferase), amino acids (including a radiolabeled one like [³⁵S]methionine), and an energy source (ATP, GTP).

-

Varying concentrations of this compound are added to the reaction mixtures.

-

The mixtures are incubated at 37°C to allow for coupled transcription and translation.

-

The reaction is stopped, and the newly synthesized, radiolabeled proteins are precipitated using TCA.

-

The amount of incorporated radioactivity is measured to determine the level of protein synthesis.

-

The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the drug concentration.[7]

Determination of Physicochemical Properties (General Protocols)

While specific experimental reports for this compound's solubility and pKa are not publicly available, the following are standard methodologies for their determination.

Aqueous Solubility (Shake-Flask Method):

-

An excess amount of solid this compound is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).

-

The resulting suspension is agitated in a sealed flask at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] This concentration represents the thermodynamic solubility.

Acid Dissociation Constant (pKa) (Potentiometric Titration):

-

A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (like methanol or ethanol) if aqueous solubility is low.

-

The solution is acidified with a standard solution of a strong acid (e.g., HCl).

-

A standard solution of a strong base (e.g., NaOH) is gradually added to the solution using a burette.

-

The pH of the solution is monitored continuously using a calibrated pH electrode after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant added) is generated. The pKa value(s) can be determined from the inflection point(s) of this curve.

Biological Activity Data

This compound has demonstrated potent in vitro activity against a range of clinically important pathogens.

Table 3: In Vitro Activity of this compound

| Parameter | Organism(s) | Value | Reference |

| MIC₅₀ | Anaerobic Bacteria (306 isolates) | 0.03 µg/mL | [8][10] |

| MIC₉₀ | Anaerobic Bacteria (306 isolates) | 0.5 µg/mL | [8][10] |

| MIC | S. aureus ATCC 25923 | 1.0 µg/mL | [7] |

| MIC | S. epidermidis ATCC 23760 (MRSE) | 1.0 µg/mL | [7] |

| IC₅₀ (In Vitro Translation) | Bacterial Ribosomes | 17 µM | [7] |

| Time-Kill Kinetics | S. epidermidis (at 4x MIC) | Bactericidal effect observed at 6 hours | [7][11] |

| Time-Kill Kinetics | S. aureus (up to 8x MIC) | Primarily bacteriostatic | [7][11] |

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. mdpi.com [mdpi.com]

- 6. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mode of Action of this compound against Staphylococci and Structural Modeling Studies of Its Interaction with Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Antianaerobe Activity of RBX 7644 (this compound), a New Oxazolidinone, Compared with Those of Eight Other Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Ranbezolid: A Next-Generation Oxazolidinone Antibacterial Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ranbezolid is a promising next-generation oxazolidinone antibacterial agent demonstrating potent activity against a wide spectrum of pathogenic bacteria. As a member of the oxazolidinone class, its primary mechanism of action involves the inhibition of bacterial protein synthesis, a critical process for bacterial viability. This technical guide provides an in-depth overview of this compound, consolidating available data on its antimicrobial spectrum, mechanism of action, and experimental evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the discovery and development of novel antibacterial therapies.

Introduction

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of new and effective antimicrobial agents. The oxazolidinones represent a clinically important class of synthetic antibiotics with a unique mechanism of action that confers activity against many multidrug-resistant Gram-positive pathogens. Linezolid, the first approved oxazolidinone, has been a valuable therapeutic option, but the emergence of resistance and the desire for improved pharmacological properties have driven the search for next-generation compounds. This compound has emerged from these efforts as a potent candidate with a broad spectrum of activity. This document details the technical aspects of this compound, providing a foundation for further research and development.

Mechanism of Action

This compound, like other oxazolidinones, exerts its antibacterial effect by inhibiting the initiation of bacterial protein synthesis.[1][2] This is a distinct mechanism compared to many other antibiotic classes that target protein synthesis at later stages.

The primary target of this compound is the 50S ribosomal subunit. By binding to a specific site on the 23S rRNA of the 50S subunit, this compound prevents the formation of the functional 70S initiation complex.[1][2] This complex, comprising the 30S and 50S ribosomal subunits, mRNA, and initiator tRNA (fMet-tRNA), is essential for the commencement of protein translation. The binding of this compound to the 50S subunit sterically hinders the proper positioning of the fMet-tRNA in the ribosomal P-site, thereby arresting protein synthesis before it begins.[1]

Interestingly, some studies suggest that this compound may possess a secondary mode of action, particularly against Staphylococcus epidermidis. Evidence indicates that it can also inhibit cell wall and lipid synthesis in this organism, an effect not typically associated with oxazolidinones.[1][2] This multi-target activity could contribute to its potent bactericidal effect observed against certain strains.[1]

Diagram of this compound's primary mechanism of action on the bacterial ribosome.

Antimicrobial Spectrum

This compound has demonstrated a broad spectrum of activity against a variety of clinically significant pathogens, particularly Gram-positive bacteria, including those resistant to other classes of antibiotics. It also exhibits notable activity against anaerobic bacteria.[1][3]

In Vitro Activity

The in vitro potency of this compound has been evaluated against a range of bacterial isolates. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data.

Table 1: In Vitro Activity of this compound against Anaerobic Bacteria [3]

| Bacterial Species (n) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Linezolid MIC50 (µg/mL) | Linezolid MIC90 (µg/mL) |

| Gram-Negative Anaerobes | ||||

| Bacteroides fragilis group (100) | 0.25 | 0.5 | 2 | 4 |

| Prevotella/Porphyromonas spp. (50) | ≤0.008 | 0.015 | 0.5 | 1 |

| Fusobacterium spp. (30) | 0.03 | 0.125 | 0.25 | 0.5 |

| Gram-Positive Anaerobes | ||||

| Clostridium difficile (25) | 0.25 | 0.5 | 2 | 4 |

| Clostridium perfringens (25) | 0.125 | 0.25 | 1 | 2 |

| Peptostreptococcus spp. (50) | 0.125 | 0.25 | 1 | 1 |

| Propionibacterium acnes (26) | 0.06 | 0.125 | 0.5 | 0.5 |

Table 2: In Vitro Activity of this compound against Staphylococci [1]

| Bacterial Species | This compound MIC (µg/mL) | Linezolid MIC (µg/mL) |

| Staphylococcus aureus ATCC 25923 | 1 | 2 |

| Staphylococcus epidermidis 23760 (MRSE) | 1 | 2 |

Note: The provided data is based on a limited number of publicly available studies. A more comprehensive understanding of this compound's activity would require testing against a broader panel of clinical isolates, including various species of Streptococcus and Enterococcus.

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic and pharmacodynamic parameters for this compound in humans are not extensively available in the public domain. Preclinical studies have been conducted, but specific data on Cmax, Tmax, AUC, and elimination half-life have not been published.[4] For the oxazolidinone class in general, these agents typically exhibit good oral bioavailability and tissue penetration.[5][6][7][8] The primary pharmacodynamic parameter associated with the efficacy of oxazolidinones is the time that the free drug concentration remains above the MIC (%fT > MIC).[6]

Further research and clinical trial publications are needed to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the evaluation of oxazolidinone antibacterial agents.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Workflow for MIC determination by broth microdilution.

Protocol:

-

Inoculum Preparation: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Drug Dilution: The test compound (this compound) is serially diluted (typically 2-fold) in the broth medium across the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the drug that completely inhibits visible bacterial growth.

Time-Kill Kinetics Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Workflow for a time-kill kinetics assay.

Protocol:

-

Culture Preparation: A bacterial culture is grown to the logarithmic phase and diluted to a starting inoculum of approximately 5 x 105 CFU/mL.

-

Antibiotic Exposure: The test antibiotic is added at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC). A growth control without the antibiotic is also included.

-

Sampling: Aliquots are removed from each culture at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Viable Cell Counting: The collected aliquots are serially diluted and plated on agar plates. After incubation, the number of viable colonies is counted to determine the CFU/mL.

-

Data Analysis: The log10 CFU/mL is plotted against time to visualize the killing kinetics. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.

Resistance Mechanisms

Resistance to oxazolidinones, including linezolid, can emerge through several mechanisms. The most common is mutations in the V domain of the 23S rRNA, which is the binding site for these drugs. Another mechanism involves mutations in the genes encoding ribosomal proteins L3 and L4. More recently, a transferable resistance mechanism mediated by the cfr (chloramphenicol-florfenicol resistance) gene has been identified. The cfr gene encodes an enzyme that methylates the 23S rRNA at the drug-binding site, leading to reduced drug affinity. The potential for these resistance mechanisms to affect this compound susceptibility warrants further investigation.

Conclusion

This compound is a potent, next-generation oxazolidinone with a promising antimicrobial profile. Its primary mechanism of inhibiting bacterial protein synthesis, potentially coupled with a secondary mode of action against cell wall and lipid synthesis in certain organisms, makes it an attractive candidate for further development. The available in vitro data demonstrates excellent activity against a range of Gram-positive and anaerobic bacteria. However, to fully realize its clinical potential, further studies are required to elucidate its complete pharmacokinetic and pharmacodynamic profile, establish its efficacy and safety in clinical trials, and understand the potential for resistance development. This technical guide provides a solid foundation of the current knowledge on this compound, serving as a valuable resource for the scientific community dedicated to combating antimicrobial resistance.

References

- 1. Automatic procedures for measuring post-antibiotic effect and determining random errors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antianaerobe Activity of RBX 7644 (this compound), a New Oxazolidinone, Compared with Those of Eight Other Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. emerypharma.com [emerypharma.com]

- 5. Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical population pharmacokinetics and toxicodynamics of linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nelsonlabs.com [nelsonlabs.com]

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Ranbezolid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) of Ranbezolid, a novel oxazolidinone antibiotic. These guidelines are intended to assist researchers, scientists, and drug development professionals in assessing the in vitro potency of this compound against a variety of bacterial pathogens. The protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction to this compound

This compound is an oxazolidinone antibacterial agent that exhibits potent activity primarily against Gram-positive bacteria and a broad spectrum of anaerobic bacteria.[1][2][3] Like other oxazolidinones, its mechanism of action involves the inhibition of bacterial protein synthesis at an early stage, specifically by binding to the 50S ribosomal subunit.[4] This unique mechanism of action makes it a valuable agent against multidrug-resistant organisms. Accurate and reproducible determination of its MIC is crucial for preclinical and clinical development, resistance monitoring, and guiding therapeutic use.

Data Presentation: this compound MIC Values

The following tables summarize the MIC values of this compound against various clinically significant bacterial species as reported in the scientific literature. These values were predominantly determined using the agar dilution method.

Table 1: In Vitro Activity of this compound against Aerobic Gram-Positive Bacteria

| Organism | Number of Strains | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible) | 65 | ≤0.06 - 4 | 1.0 | 2.0 |

| Staphylococcus aureus (Methicillin-Resistant) | 68 | ≤0.06 - 4 | 1.0 | 2.0 |

| Coagulase-Negative Staphylococci (Methicillin-Susceptible) | 64 | ≤0.06 - 2 | 0.5 | 1.0 |

| Coagulase-Negative Staphylococci (Methicillin-Resistant) | 69 | ≤0.06 - 2 | 0.5 | 1.0 |

| Streptococcus pneumoniae (Penicillin-Susceptible) | 89 | 0.06 - 2.0 | 0.5 | 1.0 |

| Streptococcus pneumoniae (Penicillin-Intermediate) | 89 | 0.06 - 2.0 | 0.5 | 1.0 |

| Streptococcus pneumoniae (Penicillin-Resistant) | 82 | 0.06 - 2.0 | 0.5 | 1.0 |

Data sourced from Appelbaum et al., 2003.[5]

Table 2: In Vitro Activity of this compound against Anaerobic Bacteria

| Organism | Number of Strains | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Bacteroides fragilis group | 100 | ≤0.008 - 0.5 | 0.03 | 0.25 |

| Prevotella spp. | 50 | ≤0.008 - 0.5 | 0.03 | 0.5 |

| Fusobacterium spp. | 30 | ≤0.008 - 1.0 | 0.03 | 0.5 |

| Clostridium difficile | 20 | ≤0.008 - 0.25 | 0.03 | 0.125 |

| Clostridium perfringens | 20 | ≤0.008 - 0.125 | 0.015 | 0.06 |

| Gram-Positive Anaerobic Cocci | 50 | ≤0.008 - 0.5 | 0.03 | 0.25 |

Data sourced from Ednie et al., 2003.[1]

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, adhering to CLSI and EUCAST guidelines.

Protocol 1: Broth Microdilution Method

This method is a widely used technique for determining the MIC of antimicrobial agents in a liquid medium.

1. Materials:

-

This compound analytical grade powder

-

Appropriate solvent for this compound (e.g., dimethyl sulfoxide - DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension (0.5 McFarland standard)

-

Sterile saline or broth for dilutions

-

Spectrophotometer or McFarland densitometer

-

Incubator (35 ± 2°C)

2. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable solvent. b. Further dilute the stock solution in CAMHB to create a working solution for serial dilutions.

3. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Microtiter Plate Preparation and Inoculation: a. Perform two-fold serial dilutions of the this compound working solution in the wells of the 96-well plate using CAMHB to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL). b. Leave a well for a positive control (broth with inoculum, no drug) and a negative control (broth only). c. Inoculate each well (except the negative control) with the prepared bacterial suspension. The final volume in each well should be 100 µL.

5. Incubation: a. Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpretation: a. After incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Agar Dilution Method

This method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.

1. Materials:

-

This compound analytical grade powder

-

Appropriate solvent for this compound (e.g., DMSO)

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes (100 mm)

-

Bacterial inoculum suspension (0.5 McFarland standard)

-

Sterile saline or broth for dilutions

-

Inoculum replicating device (e.g., multipoint inoculator)

-

Incubator (35 ± 2°C)

2. Preparation of this compound-Containing Agar Plates: a. Prepare a series of this compound stock solutions at 10 times the final desired concentrations in a suitable solvent. b. Melt MHA and cool to 45-50°C in a water bath. c. Add 1 part of each this compound stock solution to 9 parts of molten MHA to achieve the final desired concentrations. Mix well but avoid air bubbles. d. Pour the agar into sterile petri dishes to a depth of 3-4 mm. e. Allow the plates to solidify at room temperature. f. Prepare a drug-free control plate.

3. Inoculum Preparation: a. Prepare the bacterial inoculum as described in the broth microdilution protocol, adjusting to a 0.5 McFarland standard. b. Further dilute the inoculum to achieve a final concentration that will deliver approximately 10⁴ CFU per spot on the agar surface.

4. Inoculation: a. Using an inoculum replicating device, spot-inoculate the prepared bacterial suspensions onto the surface of the this compound-containing agar plates and the control plate. b. Allow the inoculum spots to dry completely before inverting the plates.

5. Incubation: a. Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions may be required.

6. Reading and Interpretation: a. After incubation, examine the plates for bacterial growth at the inoculation spots. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth, including any haze or single colonies.

Mandatory Visualizations

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of this compound.

Caption: Mechanism of Action of this compound and other Oxazolidinones.

References

- 1. Antianaerobe Activity of RBX 7644 (this compound), a New Oxazolidinone, Compared with Those of Eight Other Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Antianaerobe activity of RBX 7644 (this compound), a new oxazolidinone, compared with those of eight other agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mode of Action of this compound against Staphylococci and Structural Modeling Studies of Its Interaction with Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antipneumococcal and Antistaphylococcal Activities of this compound (RBX 7644), a New Oxazolidinone, Compared to Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]

Ranbezolid: A Comprehensive Guide to Preparation, Formulation, and Laboratory Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranbezolid (RBx7644) is a novel oxazolidinone antibiotic with a broad spectrum of activity against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] It has also demonstrated efficacy against anaerobic bacteria.[2][3] Like other oxazolidinones, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex.[4][5][6] This unique mode of action results in a low propensity for cross-resistance with other antibiotic classes.[5] This document provides detailed application notes and protocols for the preparation and formulation of this compound for laboratory research, including in vitro and in vivo studies.

Physicochemical Properties and Formulation Data

A thorough understanding of this compound's physicochemical properties is essential for its effective use in a laboratory setting. The following tables summarize key quantitative data for the compound and provide guidance on its formulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-{[(5S)-3-(3-Fluoro-4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | [1] |

| Molecular Formula | C₂₁H₂₄FN₅O₆ | [1] |

| Molar Mass | 461.450 g/mol | [1] |

| CAS Number | 392659-38-0 | [1] |

| Appearance | Powder | [3] |

| Melting Point | 136 °C (free base), 207–209 °C (hydrochloride) | [7] |

| Storage | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | [8] |

Table 2: Solubility and Stock Solution Preparation

| Solvent | Solubility | Preparation of Stock Solutions | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | Stock solutions are typically prepared in DMSO. | [9][10] |

| Ethanol | Soluble with heating | Used for the preparation of the hydrochloride salt. | [7] |

| Water | Poor | The development of a prodrug was aimed at improving aqueous stability and solubility. | [11] |

| Methanol | Not explicitly stated | Used for other antibiotics in comparative studies. | [10] |

| Aqueous Buffers | Not explicitly stated | For in vitro assays, working solutions are prepared by diluting the DMSO stock in the appropriate culture medium. | [9] |

Mechanism of Action Signaling Pathway

This compound exerts its antibacterial effect by inhibiting protein synthesis at the initiation phase. The diagram below illustrates the key steps in this pathway.

Caption: this compound's mechanism of action, inhibiting protein synthesis.

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature for the evaluation of this compound.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Caption: Workflow for MIC determination.

Protocol:

-

Preparation of this compound dilutions:

-

Prepare a stock solution of this compound in DMSO.[9]

-

Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for staphylococci, Brucella laked blood agar for anaerobes).[3][9] The final volume in each well should be 100 µL.[9]

-

-

Preparation of bacterial inoculum:

-

From a fresh culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[9]

-

-

Inoculation and Incubation:

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[9]

-

In Vitro Time-Kill Kinetics Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.

Protocol:

-

Preparation:

-

Prepare flasks containing broth with this compound at various concentrations (e.g., 1x, 2x, 4x, 8x MIC).[4]

-

Include a growth control flask without any antibiotic.

-

-

Inoculation:

-

Inoculate each flask with a starting bacterial density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

-

-

Sampling and Plating:

-

At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[4]

-

Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).

-

Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

-

-

Incubation and Colony Counting:

-

Incubate the plates at 37°C for 24-48 hours.

-

Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.

-

-

Data Analysis:

-

Plot the log10 CFU/mL versus time for each this compound concentration and the control.

-

A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[4]

-

In Vivo Murine Infection Model

This protocol describes a general workflow for evaluating the efficacy of this compound in a murine infection model. Specific parameters such as the bacterial strain, inoculum size, and treatment regimen will vary depending on the infection model (e.g., systemic infection, thigh infection, groin abscess).[10]

Caption: General workflow for an in vivo murine infection model.

Protocol:

-

Animal Handling and Infection:

-

This compound Formulation and Administration:

-

Prepare a formulation of this compound suitable for the intended route of administration. For oral administration, this compound can be suspended in 0.25% (w/v) methylcellulose.[10]

-

Administer the treatment at predetermined doses and schedules. For example, 40 mg/kg twice a day for 3 consecutive days.[10]

-

-

Efficacy Evaluation:

-

Monitor the animals for signs of illness and survival over the course of the experiment.

-

At the end of the study, euthanize the animals and collect relevant tissues (e.g., spleen, liver, abscess).

-

Homogenize the tissues and perform serial dilutions for quantitative bacterial culture to determine the bacterial load.

-

-

Data Analysis:

-

Compare the bacterial loads in the tissues of treated animals to those of an untreated control group.

-

Analyze survival data using appropriate statistical methods.

-

Conclusion

This compound is a promising oxazolidinone antibiotic with potent activity against a range of clinically important bacteria. The information and protocols provided in this document are intended to serve as a comprehensive resource for researchers in the preparation, formulation, and application of this compound in a laboratory setting. Adherence to these guidelines will facilitate accurate and reproducible experimental outcomes in the ongoing investigation of this important antibacterial agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Anti-anaerobic potential of this compound: insight into its mechanism of action against Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antianaerobe Activity of RBX 7644 (this compound), a New Oxazolidinone, Compared with Those of Eight Other Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mode of Action of this compound against Staphylococci and Structural Modeling Studies of Its Interaction with Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. medkoo.com [medkoo.com]

- 9. mdpi.com [mdpi.com]

- 10. journals.asm.org [journals.asm.org]

- 11. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

High-performance liquid chromatography (HPLC) methods for Ranbezolid analysis

An increasing demand exists for robust analytical methods for the quantitative analysis of novel antibiotics. This document provides detailed application notes and protocols for the analysis of Ranbezolid, a promising oxazolidinone antibiotic, using High-Performance Liquid Chromatography (HPLC). Given the limited availability of specific validated methods for this compound in the public domain, the protocols detailed below are based on established and validated methods for Linezolid, a structurally similar oxazolidinone. These methods can serve as a strong starting point for the development and validation of a specific this compound assay.

Scientific Rationale for Method Adaptation

This compound and Linezolid belong to the same class of oxazolidinone antibiotics and share a core structural scaffold. This similarity in their chemical properties, particularly their chromophores, suggests that HPLC methods developed for Linezolid can be readily adapted for this compound with appropriate optimization. Key considerations for adaptation include adjustments to the mobile phase composition to achieve optimal retention and resolution, and verification of the detection wavelength based on the UV spectrum of this compound.

Application Notes

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high specificity, sensitivity, and accuracy. For the analysis of oxazolidinones like this compound, reversed-phase HPLC with UV detection is a common and effective approach.[1] The methods outlined below are suitable for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms. For analysis in biological matrices such as plasma or serum, additional sample preparation steps like protein precipitation or solid-phase extraction are necessary to remove interferences.[2][3]

Method validation is a critical step to ensure the reliability of the analytical procedure. Key validation parameters include accuracy, precision, specificity, linearity, range, robustness, and system suitability.[2] The provided protocols are based on methods that have been validated according to ICH guidelines.[2]

Experimental Protocols

The following are detailed protocols for HPLC analysis, adapted from validated methods for Linezolid, which can be optimized for this compound analysis.

Protocol 1: Isocratic RP-HPLC Method for Pharmaceutical Formulations

This protocol is adapted from a simple, rapid, and accurate isocratic reverse-phase HPLC method for the estimation of Linezolid in tablet formulations.[4]

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Data acquisition and processing software.

-

Analytical balance.

-

Ultrasonic bath.

-

pH meter.

2. Chromatographic Conditions:

-

Column: InertSustain C18 (250 x 4.6 mm, 5 µm)[4]

-

Mobile Phase: Methanol and pH 3.0 Phosphate buffer (45:55, v/v)[4]

-

Flow Rate: 1.0 mL/min[4]

-

Detection Wavelength: 251 nm[4]

-

Injection Volume: 20 µL[4]

-

Column Temperature: 45°C[4]

-

Run Time: Approximately 10 minutes

3. Preparation of Solutions:

-

Phosphate Buffer (pH 3.0): Prepare a solution of a suitable phosphate salt (e.g., potassium dihydrogen phosphate) in HPLC grade water and adjust the pH to 3.0 with phosphoric acid.

-

Mobile Phase: Mix methanol and the prepared phosphate buffer in the ratio of 45:55 (v/v). Filter through a 0.45 µm membrane filter and degas.[4]

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

-

Sample Solution: For tablet analysis, weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to a single dose of this compound into a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

4. System Suitability:

-

Inject the standard solution five times and evaluate the system suitability parameters. The relative standard deviation (RSD) for the peak area should be less than 2.0%. Tailing factor and theoretical plates should also be monitored.

5. Analysis Procedure:

-

Inject the standard solution and the sample solution into the chromatograph.

-

Record the chromatograms and measure the peak areas.

-

Calculate the amount of this compound in the sample by comparing the peak area of the sample with the peak area of the standard.

Protocol 2: Stability-Indicating HPLC Method

This protocol is based on a stability-indicating method developed for Linezolid, which is crucial for assessing the drug's stability under various stress conditions.[5]

1. Instrumentation:

-

Same as Protocol 1.

2. Chromatographic Conditions:

-

Column: Reversed-phase C18 analytical column.[5]

-

Mobile Phase: Acetonitrile and 0.15% triethylamine (pH 3.5) (30:70, v/v)[5]

-

Flow Rate: 1.0 mL/min[5]

-

Detection Wavelength: 254 nm[5]

-

Injection Volume: 20 µL[5]

3. Preparation of Solutions:

-

Mobile Phase: Prepare the mobile phase as described and adjust the pH to 3.5. Filter and degas before use.[5]

-

Standard and Sample Solutions: Prepare as described in Protocol 1, using the mobile phase of this protocol as the diluent.

4. Forced Degradation Studies (for stability-indicating validation):

-

Acid Hydrolysis: Treat the drug solution with an appropriate concentration of acid (e.g., 0.1 N HCl) at an elevated temperature.

-

Alkaline Hydrolysis: Treat the drug solution with an appropriate concentration of base (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid drug or drug solution to dry heat.

-

Photolytic Degradation: Expose the drug solution to UV light.

-

After degradation, neutralize the solutions if necessary and dilute to a suitable concentration for HPLC analysis.

5. Analysis Procedure:

-

Inject the blank, standard, undergraded sample, and degraded sample solutions.

-

The method should be able to resolve the main drug peak from any degradation product peaks.

Quantitative Data Summary

The following table summarizes the quantitative data from various HPLC methods developed for Linezolid, which can be used as a reference for developing a method for this compound.

| Parameter | Method 1[4] | Method 2[3] | Method 3[6] | Method 4[5] |

| Mobile Phase | Methanol:Phosphate Buffer pH 3.0 (45:55) | Acetonitrile:Water:Formic Acid | Water (0.1% Formic Acid):Acetonitrile (70:30) | Acetonitrile:0.15% Triethylamine pH 3.5 (30:70) |

| Column | InertSustain C18 (250x4.6mm, 5µm) | Atlantis T3 (150x4.6mm, 5µm) | AichromBond-AQC18 (250x4.6mm, 5µm) | C18 |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified | 1.0 mL/min |

| Detection Wavelength | 251 nm | 252 nm | 254 nm | 254 nm |

| Retention Time (min) | 4.95 | 8.1 - 8.5 | < 10 | Not Specified |

| Linearity Range | 30.21-90.62 µg/mL | 0.2 - 100 mg/L | 0.125 - 32 mg/L | 5 - 80 µg/mL |

| LOD | Not Specified | Not Specified | Not Specified | Not Specified |

| LOQ | Not Specified | 0.2 mg/L | 0.125 mg/L | Not Specified |

| Accuracy (% Recovery) | 99.2 - 99.5% | Not Specified | 90.9 - 106.5% | Not Specified |

| Precision (%RSD) | 0.9% | < 11.3% | < 7.6% | Not Specified |

Visualizations

The following diagrams illustrate the general workflows for sample preparation and HPLC analysis of oxazolidinone antibiotics.

Caption: General workflow for sample preparation for HPLC analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. cda-amc.ca [cda-amc.ca]

- 3. dovepress.com [dovepress.com]

- 4. internationaljournalssrg.org [internationaljournalssrg.org]

- 5. jofamericanscience.org [jofamericanscience.org]

- 6. Therapeutic drug monitoring of linezolid: HPLC-based assays for routine quantification of linezolid in human serum and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Time-Kill Kinetics Assays with Ranbezolid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting time-kill kinetics assays to evaluate the in vitro bactericidal or bacteriostatic activity of Ranbezolid, a novel oxazolidinone antibiotic. The included methodologies, data presentation guidelines, and visual workflows are intended to ensure reproducible and accurate assessment of this compound's antimicrobial dynamics.

Introduction

Time-kill kinetics assays are essential in vitro pharmacodynamic studies that provide critical information about the antimicrobial effect of a compound over time.[1][2] This assay determines the rate and extent of bacterial killing, classifying the agent as either bactericidal (typically a ≥3-log10 or 99.9% reduction in viable bacteria) or bacteriostatic (a <3-log10 reduction in viable bacteria).[1][3] this compound, an oxazolidinone antibiotic, exerts its effect by inhibiting bacterial protein synthesis.[3][4] Understanding its kill kinetics is crucial for predicting clinical efficacy and optimizing dosing regimens.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Prior to conducting the time-kill assay, the Minimum Inhibitory Concentration (MIC) of this compound against the test organism(s) must be determined. The broth microdilution method is a standard and widely accepted technique for this purpose.[5][6]

Materials:

-

This compound stock solution

-

Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Staphylococcus epidermidis ATCC 23760)[3]

-

Cation-adjusted Mueller-Hinton Broth (MHB)[3]

-

96-well microtiter plates[5]

-

Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

-

Incubator (37°C)

-

Microplate reader (optional)

Procedure:

-

Prepare serial twofold dilutions of this compound in MHB in a 96-well microtiter plate.[7]

-

Inoculate each well with the standardized bacterial suspension.

-

Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[5]

Time-Kill Kinetics Assay

This protocol is adapted from established methodologies for oxazolidinones.[3]

Materials:

-

This compound stock solution

-

Test bacterial strains grown to early logarithmic phase

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile culture tubes or flasks

-

Shaking incubator (37°C)

-

This compound concentrations to be tested (e.g., 1x, 2x, 4x, 8x, 16x MIC)[3]

-

Phosphate-buffered saline (PBS) for serial dilutions

-

Tryptic Soy Agar (TSA) plates

-

Sterile spreaders

-

Timer

Procedure:

-

Prepare a starting bacterial inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in pre-warmed MHB.

-

Dispense the inoculum into sterile flasks, one for each this compound concentration and one for a growth control (no antibiotic).

-

Add the appropriate concentrations of this compound to the designated flasks.

-

Incubate all flasks at 37°C with constant agitation (e.g., 150 rpm).

-

At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 30 hours), withdraw an aliquot from each flask.[3]

-

Perform serial tenfold dilutions of the aliquots in sterile PBS.

-

Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates in duplicate.

-

Incubate the TSA plates at 37°C for 18-24 hours, or until colonies are clearly visible.

-

Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the CFU/mL.

-

Calculate the log10 CFU/mL for each time point and concentration.

-

Plot the mean log10 CFU/mL against time for each concentration to generate the time-kill curves.

Data Presentation

Quantitative data from the time-kill kinetics assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound and the growth control.

Table 1: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 25923

| Time (hours) | Growth Control (log10 CFU/mL) | This compound (4 µg/mL) (log10 CFU/mL) | This compound (8 µg/mL) (log10 CFU/mL) | This compound (16 µg/mL) (log10 CFU/mL) |

| 0 | 6.0 | 6.0 | 6.0 | 6.0 |

| 2 | 6.8 | 5.5 | 5.2 | 4.8 |

| 4 | 7.5 | 5.1 | 4.6 | 4.0 |

| 8 | 8.2 | 4.8 | 4.1 | 3.2 |

| 24 | 9.0 | 4.5 | 3.8 | <3.0 (Bactericidal) |

| 30 | 9.1 | 4.6 | 3.9 | <3.0 (Bactericidal) |

Note: The data in this table is illustrative and based on findings where this compound showed bactericidal activity at 16 µg/mL against S. aureus 25923.[3] A bactericidal effect is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[1][3]

Table 2: Time-Kill Kinetics of this compound against Staphylococcus epidermidis ATCC 23760

| Time (hours) | Growth Control (log10 CFU/mL) | This compound (2 µg/mL) (log10 CFU/mL) | This compound (4 µg/mL) (log10 CFU/mL) | This compound (8 µg/mL) (log10 CFU/mL) |

| 0 | 6.0 | 6.0 | 6.0 | 6.0 |

| 2 | 6.7 | 5.2 | 4.8 | 4.3 |

| 4 | 7.4 | 4.5 | 3.9 | 3.5 |

| 6 | 7.9 | 3.8 | <3.0 (Bactericidal) | <3.0 (Bactericidal) |

| 8 | 8.5 | 3.5 | <3.0 (Bactericidal) | <3.0 (Bactericidal) |

| 24 | 9.2 | 3.2 | <3.0 (Bactericidal) | <3.0 (Bactericidal) |

Note: The data in this table is illustrative and based on findings where this compound demonstrated bactericidal activity at 4 µg/mL against S. epidermidis 23760 at 6 hours.[3]

Visualizations

Experimental Workflow

The following diagram outlines the key steps in the time-kill kinetics assay protocol.

Caption: Workflow for the this compound time-kill kinetics assay.

Mechanism of Action

The diagram below illustrates the mechanism of action of this compound as an oxazolidinone antibiotic.

Caption: this compound inhibits bacterial protein synthesis.

References

- 1. emerypharma.com [emerypharma.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Mode of Action of this compound against Staphylococci and Structural Modeling Studies of Its Interaction with Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bmglabtech.com [bmglabtech.com]

- 6. m.youtube.com [m.youtube.com]

- 7. actascientific.com [actascientific.com]

Application Notes and Protocols: Investigating Ranbezolid's Impact on Bacterial Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures to elucidate the mechanism of action of Ranbezolid, an oxazolidinone antibiotic, with a specific focus on its inhibitory effects on bacterial protein synthesis. The protocols outlined below are designed to be robust and reproducible, enabling researchers to quantify the potency and specificity of this compound.

Introduction to this compound

This compound is a member of the oxazolidinone class of antibiotics, which are known to be potent inhibitors of bacterial protein synthesis.[1] This class of drugs acts on a wide spectrum of Gram-positive bacteria.[1] The primary mechanism of action for oxazolidinones, including this compound, involves binding to the 50S ribosomal subunit, thereby interfering with the formation of the initiation complex, a critical step in protein synthesis.[1][2][3] Specifically, these antibiotics bind to the 23S rRNA of the 50S subunit and disrupt the proper positioning of the initiator fMet-tRNA at the P-site of the ribosomal peptidyltransferase center.[1][4] This action is selective for bacterial ribosomes, demonstrating minimal effect on mammalian ribosomes, which is a crucial aspect of its therapeutic potential.[1]

Key Experimental Protocols

To comprehensively evaluate the impact of this compound on bacterial protein synthesis, a multi-faceted approach employing in vitro and in vivo-like assays is recommended. The following protocols provide step-by-step guidance for these key experiments.

In Vitro Transcription/Translation (IVTT) Assay

This assay is a fundamental method to directly measure the inhibitory effect of a compound on protein synthesis in a cell-free system.[5][6] A reporter gene, such as luciferase, is commonly used to quantify the amount of protein synthesized.[6][7]

Objective: To determine the 50% inhibitory concentration (IC50) of this compound on bacterial protein synthesis.

Protocol:

-

Prepare the IVTT Reaction Mix: In a microcentrifuge tube, combine a bacterial cell-free extract (e.g., from E. coli), an amino acid mixture, an energy source (ATP, GTP), and a DNA template encoding a reporter protein (e.g., firefly luciferase).

-

Add this compound: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). Add the diluted compound to the IVTT reaction mixes to achieve a range of final concentrations. Include a vehicle control (solvent only) and a positive control (an antibiotic with a known mechanism of action, like Linezolid).

-

Incubation: Incubate the reaction mixtures at 37°C for a specified period (e.g., 1-2 hours) to allow for transcription and translation to occur.

-

Quantify Protein Synthesis: Measure the activity of the synthesized reporter protein. For luciferase, add the luciferin substrate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Plot the reporter activity against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Logical Workflow for In Vitro Transcription/Translation (IVTT) Assay

Caption: Workflow for determining the IC50 of this compound using an IVTT assay.

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful, high-throughput sequencing technique that provides a snapshot of all ribosome positions on mRNA at a specific moment.[8][9][10] This allows for the identification of specific sites of translational arrest caused by an antibiotic.

Objective: To map the precise locations on the bacterial transcriptome where this compound stalls ribosomes.

Protocol:

-

Bacterial Culture and Treatment: Grow a bacterial culture (e.g., Staphylococcus aureus) to mid-log phase. Treat the culture with a sub-lethal concentration of this compound for a short period to induce ribosome stalling. An untreated culture should be used as a control.

-

Cell Lysis and Ribosome Footprinting: Rapidly lyse the bacterial cells and treat the lysate with a nuclease (e.g., RNase I) to digest mRNA that is not protected by ribosomes. This will generate ribosome-protected mRNA fragments (footprints).

-

Monosome Isolation: Isolate the monosomes (single ribosomes with their protected mRNA fragment) from the lysate, typically using sucrose gradient centrifugation or size-exclusion chromatography.[10]

-

Footprint RNA Extraction: Extract the mRNA footprints from the isolated monosomes.

-

Library Preparation and Sequencing: Prepare a sequencing library from the extracted footprints. This involves ligating adapters to the RNA fragments, reverse transcription to cDNA, and PCR amplification. Sequence the library using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to the bacterial genome to map the ribosome footprints. Analyze the data to identify positions with a significant accumulation of ribosomes in the this compound-treated sample compared to the control, indicating sites of drug-induced stalling.

Experimental Workflow for Ribosome Profiling

Caption: Overview of the Ribosome Profiling (Ribo-Seq) experimental workflow.

Reporter Gene Assay in Whole Cells

This assay utilizes engineered bacterial strains containing a reporter gene (e.g., beta-galactosidase or a fluorescent protein) under the control of an inducible promoter.[11][12] It allows for the assessment of protein synthesis inhibition in a live cellular context.

Objective: To evaluate the effect of this compound on protein synthesis within intact bacterial cells.

Protocol:

-

Bacterial Strain and Culture: Use a bacterial strain engineered with an inducible reporter gene system. Grow the bacteria to the mid-log phase.

-

Induction and Treatment: Induce the expression of the reporter gene according to the specific system's requirements (e.g., addition of an inducer molecule like IPTG). Simultaneously, treat the cultures with various concentrations of this compound.

-

Incubation: Incubate the cultures for a defined period to allow for reporter protein expression.

-

Measure Reporter Activity: Lyse the cells and measure the reporter protein activity. For beta-galactosidase, this can be done using a colorimetric substrate (e.g., ONPG). For fluorescent proteins, measure the fluorescence intensity.

-

Data Analysis: Normalize the reporter activity to cell density (e.g., OD600) to account for any effects on cell growth. Plot the normalized reporter activity against the this compound concentration to determine the in-cell IC50.

Data Presentation

The quantitative data generated from these experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Inhibitory Activity of this compound against Bacterial Protein Synthesis

| Compound | Target Organism | IC50 (µM) |

| This compound | S. aureus | 17 |

| Linezolid | S. aureus | 100 |

Data is illustrative and based on published findings for similar compounds.[1]

Table 2: Ribosome Profiling Stalling Ratios for this compound

| Gene | Codon Position | Stalling Ratio (this compound/Control) |

| rplC | 34 | 8.2 |

| rpsB | 56 | 6.5 |

| infA | 21 | 12.1 |

Stalling ratio is a hypothetical measure of the increase in ribosome occupancy at a specific site.

Table 3: In-Cell Protein Synthesis Inhibition by this compound

| Compound | Bacterial Strain | In-Cell IC50 (µM) |

| This compound | E. coli Reporter Strain | 2.5 |

| Linezolid | E. coli Reporter Strain | 15.0 |

In-cell IC50 values are hypothetical and would be determined experimentally.

Mechanism of Action Visualization

The following diagram illustrates the proposed mechanism of action of this compound at the bacterial ribosome.

References

- 1. Mode of Action of this compound against Staphylococci and Structural Modeling Studies of Its Interaction with Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Overview on Strategies and Assays for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]

- 10. Ribosome Profiling | Ribo-Seq/ART-Seq for ribosome-protected mRNA [illumina.com]

- 11. Reporter Gene Assays in Drug Discovery - LubioScience [lubio.ch]

- 12. youtube.com [youtube.com]

Research applications of Ranbezolid in studying staphylococcal infections

Ranbezolid: Applications in Staphylococcal Infection Research

This compound, an oxazolidinone antibiotic, presents a significant area of interest for researchers studying staphylococcal infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). Its multifaceted mechanism of action and efficacy against challenging pathogens make it a valuable tool in antimicrobial research and drug development. This document provides detailed application notes and protocols for utilizing this compound in laboratory settings.

Application Notes

This compound is a potent inhibitor of bacterial protein synthesis.[1][2][3][4] Unlike many other antibiotics that target protein synthesis, oxazolidinones like this compound act at an early stage by preventing the formation of the initiation complex on the 50S ribosomal subunit.[1] This unique mechanism contributes to its effectiveness against strains resistant to other antibiotic classes.

Key research applications of this compound in the context of staphylococcal infections include:

-

Antimicrobial Susceptibility Testing: Determining the minimum inhibitory concentration (MIC) of this compound against various clinical isolates of S. aureus and S. epidermidis, including MRSA and methicillin-susceptible S. aureus (MSSA), is a primary application.[1]

-

Mechanism of Action Studies: Investigating the specific molecular interactions between this compound and the bacterial ribosome.[1][2][4] This includes studies on macromolecular synthesis to confirm its primary target as protein synthesis.[1]

-

Bactericidal vs. Bacteriostatic Activity: Characterizing the killing kinetics of this compound against different staphylococcal species. While generally bacteriostatic against S. aureus, it has demonstrated bactericidal activity against S. epidermidis.[1][3][4][5]

-

Biofilm Disruption and Eradication: Evaluating the efficacy of this compound in preventing the formation of and eradicating established staphylococcal biofilms, a critical factor in chronic and device-related infections.[6][7][8][9]

-

In Vivo Efficacy Studies: Assessing the therapeutic potential of this compound in animal models of staphylococcal infections.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies of this compound against staphylococcal species.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Linezolid

| Organism | Strain | This compound MIC (µg/mL) | Linezolid MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 (MSSA) | 1 | 2 | [1] |

| Staphylococcus aureus | MRSA ATCC 33591 | 1 | 2 | [6] |

| Staphylococcus epidermidis | ATCC 23760 (MRSE) | 1 (MIC for time-kill) | 2 (MIC for time-kill) | [1] |

Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 25923

| Concentration | Time (hours) | Log10 CFU/mL Reduction | Activity | Reference |

| 16 µg/mL | Not Specified | >3 | Bactericidal | [1] |

| up to 8x MIC | 30 | <3 | Bacteriostatic | [1] |

Table 3: Time-Kill Kinetics of this compound against Staphylococcus epidermidis ATCC 23760

| Concentration | Time (hours) | Log10 CFU/mL Reduction | Activity | Reference |

| 4x MIC (4 µg/mL) | 6 | 3 (99.9% killing) | Bactericidal | [1] |

Table 4: Minimum Biofilm Eradication Concentration (MBEC) against MRSA ATCC 33591

| Compound | MBEC99.9 (µg/mL) | MBEC (Complete Eradication) (µg/mL) | Reference |

| This compound | Not specified | 16 | [6] |

| Linezolid | 4 | >128 | [6] |

| Tedizolid | 2 | >128 | [6] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against staphylococcal isolates.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Staphylococcal isolate culture

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the staphylococcal isolate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Prepare Serial Dilutions of this compound:

-

In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well containing the this compound dilutions.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

-

Interpretation:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Protocol 2: Macromolecular Synthesis Inhibition Assay

This protocol determines the effect of this compound on the synthesis of protein, DNA, RNA, cell wall, and lipids in staphylococci using radiolabeled precursors.

Materials:

-

Staphylococcal culture

-

This compound

-

Radiolabeled precursors: [¹⁴C]isoleucine (protein), [³H]thymidine (DNA), [³H]uridine (RNA), [³H]N-acetylglucosamine (cell wall), [¹⁴C]acetate (lipid)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Culture Preparation: Grow staphylococcal cells to the mid-logarithmic phase.

-